Cas no 849143-38-0 (N-(1-cyanocyclopentyl)-2-(6,8-dichloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide)

N-(1-cyanocyclopentyl)-2-(6,8-dichloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- Z87687602
- AKOS034647968
- N-(1-cyanocyclopentyl)-2-(6,8-dichloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
- EN300-26688321
- 849143-38-0
-
- インチ: 1S/C16H14Cl2N4O2/c17-10-5-11-14(12(18)6-10)20-9-22(15(11)24)7-13(23)21-16(8-19)3-1-2-4-16/h5-6,9H,1-4,7H2,(H,21,23)
- InChIKey: ZEWLQKUQUBYDPK-UHFFFAOYSA-N
- SMILES: ClC1=CC(=CC2=C1N=CN(C2=O)CC(NC1(C#N)CCCC1)=O)Cl
計算された属性
- 精确分子量: 364.0493811g/mol
- 同位素质量: 364.0493811g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 24
- 回転可能化学結合数: 3
- 複雑さ: 608
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85.6Ų
- XLogP3: 2.3
N-(1-cyanocyclopentyl)-2-(6,8-dichloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26688321-0.05g |
N-(1-cyanocyclopentyl)-2-(6,8-dichloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide |
849143-38-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyanocyclopentyl)-2-(6,8-dichloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide 関連文献
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
N-(1-cyanocyclopentyl)-2-(6,8-dichloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamideに関する追加情報
Comprehensive Overview of N-(1-cyanocyclopentyl)-2-(6,8-dichloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide (CAS No. 849143-38-0)
N-(1-cyanocyclopentyl)-2-(6,8-dichloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide (CAS No. 849143-38-0) is a synthetic organic compound with a unique molecular structure that has garnered significant interest in pharmaceutical and biochemical research. This compound belongs to the quinazolinone family, a class of heterocyclic compounds known for their diverse biological activities. The presence of dichloro and cyanocyclopentyl moieties in its structure enhances its potential for selective interactions with biological targets, making it a subject of ongoing studies in drug discovery and development.
Researchers are particularly intrigued by the 4-oxo-3,4-dihydroquinazolin-3-yl core of this compound, which is a common scaffold in many bioactive molecules. This structural feature is often associated with kinase inhibition, a hot topic in modern pharmacology due to its relevance in treating various diseases. The compound's acetamide linkage further contributes to its stability and bioavailability, key factors in its potential therapeutic applications. Recent discussions in scientific forums highlight the growing demand for small-molecule inhibitors, and this compound's unique profile positions it as a promising candidate for further exploration.
The synthesis of N-(1-cyanocyclopentyl)-2-(6,8-dichloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide involves multi-step organic reactions, including cyclization and amide coupling, which are widely studied in medicinal chemistry. Its CAS No. 849143-38-0 serves as a unique identifier in chemical databases, facilitating its tracking in global research efforts. Given the increasing focus on precision medicine and targeted therapies, this compound's mechanism of action and potential applications are frequently searched topics in academic and industrial circles.
In addition to its pharmacological potential, the compound's physicochemical properties, such as solubility and lipophilicity, are critical for its formulation and delivery. These attributes are often discussed in the context of drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) studies, which are essential for optimizing therapeutic efficacy. The 6,8-dichloro substitution pattern in the quinazolinone ring is another area of interest, as halogenated compounds often exhibit enhanced binding affinity and metabolic stability.
As the scientific community continues to explore novel chemical entities for unmet medical needs, N-(1-cyanocyclopentyl)-2-(6,8-dichloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide stands out due to its structural novelty and potential versatility. Its relevance extends to computational chemistry and molecular modeling, where researchers leverage in silico tools to predict its interactions with biological targets. This aligns with the broader trend of integrating artificial intelligence in drug discovery, a topic that dominates contemporary scientific discourse.
In summary, N-(1-cyanocyclopentyl)-2-(6,8-dichloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide (CAS No. 849143-38-0) represents a compelling area of research at the intersection of chemistry and biology. Its structural complexity, combined with its potential applications in therapeutic development, makes it a valuable subject for further investigation. As the demand for innovative drug candidates grows, this compound is poised to remain a focal point in scientific and industrial research.
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